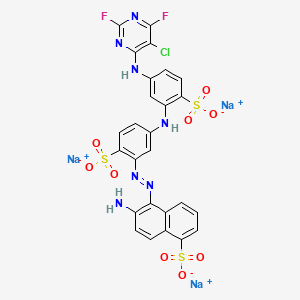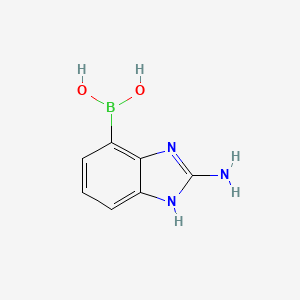
(S)-rosmarinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rosmarinic acid is a naturally occurring polyphenolic compound found in various plants, particularly those in the Lamiaceae family, such as rosemary, sage, and mint . It was first isolated in 1958 by Italian chemists Scarpatti and Oriente from rosemary (Salvia rosmarinus) . Chemically, rosmarinic acid is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid . It is known for its potent antioxidant, anti-inflammatory, and antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions
Rosmarinic acid can be synthesized through the esterification of caffeic acid and 3,4-dihydroxyphenyllactic acid . The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain pure rosmarinic acid .
Industrial Production Methods
Industrial production of rosmarinic acid often involves extraction from plant sources. Common extraction methods include maceration, Soxhlet extraction, and supercritical fluid extraction . These methods utilize solvents like ethanol, acetone, or supercritical carbon dioxide to extract rosmarinic acid from plant materials . The extracted compound is then purified to achieve the desired concentration and purity .
化学反応の分析
Types of Reactions
Rosmarinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines, leading to the formation of derivatives.
Major Products
The major products formed from these reactions include various derivatives of rosmarinic acid, such as rosmarinic acid glucosides and other esterified forms .
科学的研究の応用
Rosmarinic acid has a wide range of scientific research applications:
作用機序
Rosmarinic acid exerts its effects through various molecular mechanisms:
類似化合物との比較
Rosmarinic acid is often compared with other polyphenolic compounds such as:
Caffeic acid: Both compounds have antioxidant properties, but rosmarinic acid is more potent due to its additional phenolic ring.
Chlorogenic acid: Similar to rosmarinic acid, chlorogenic acid is an ester of caffeic acid but with quinic acid instead of 3,4-dihydroxyphenyllactic acid.
Salvianolic acids: These are derivatives of rosmarinic acid with additional caffeic acid moieties, exhibiting enhanced biological activities.
Rosmarinic acid stands out due to its unique combination of antioxidant, anti-inflammatory, and antimicrobial properties, making it a versatile compound in various fields of research and industry .
特性
CAS番号 |
179188-11-5 |
|---|---|
分子式 |
C18H16O8 |
分子量 |
360.3 g/mol |
IUPAC名 |
(2S)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoic acid |
InChI |
InChI=1S/C18H16O8/c19-12-4-1-10(7-14(12)21)3-6-17(23)26-16(18(24)25)9-11-2-5-13(20)15(22)8-11/h1-8,16,19-22H,9H2,(H,24,25)/b6-3+/t16-/m0/s1 |
InChIキー |
DOUMFZQKYFQNTF-GIZXNFQBSA-N |
異性体SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O |
正規SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


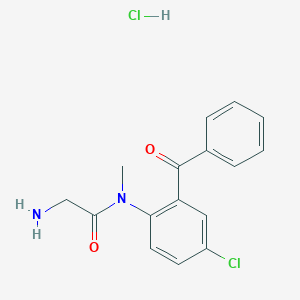
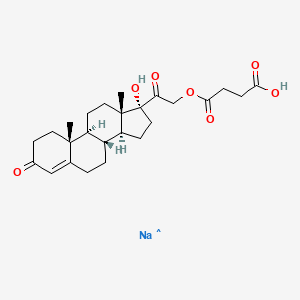
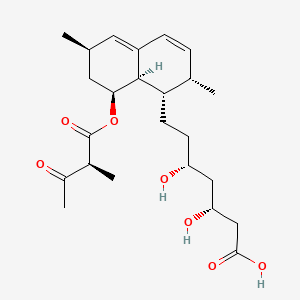
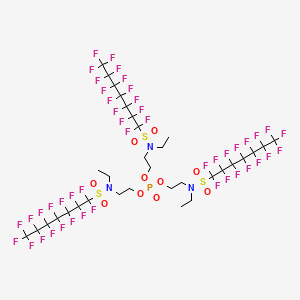
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate](/img/structure/B13413057.png)
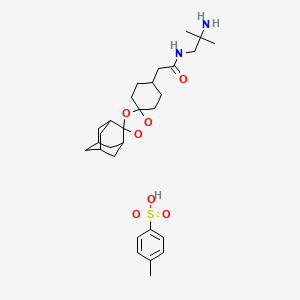
![[2R-[2alpha(S*),4beta]]-4-[[(2,2-Dimethyl-1-oxopropoxy)methoxy]carbonyl]-alpha-[[(hexahydro-1H-azepin-1-yl)methylene]amino]-5,5-dimethyl-2-thiazolidineacetic Acid](/img/structure/B13413066.png)

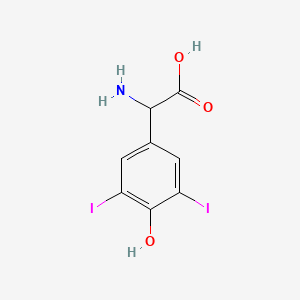
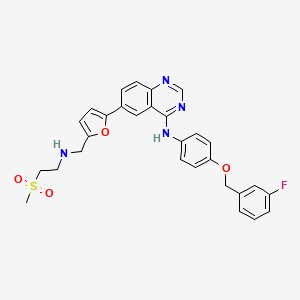

![(3S,3aS,5aS,6R,9aS,9bS)-6-(2-carboxyethyl)-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalene-3-carboxylic acid](/img/structure/B13413090.png)
